(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Description
Properties
IUPAC Name |
(3aS,8bR)-2-[3-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pentan-3-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLUHXFWGUDHNB-FNAHDJPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Indeno[1,2-d]oxazole Precursors
The preparation of indeno[1,2-d]oxazole derivatives serves as the foundational step. A representative protocol involves bromination of tetrahydro-2H-indeno[1,2-d]oxazol-2-one using N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at 0°C . This reaction proceeds via electrophilic aromatic substitution, yielding brominated intermediates essential for subsequent cross-coupling reactions. The crude product is neutralized with NaOH, extracted with ethyl acetate (EtOAc), and dried over MgSO₄ before purification via preparative HPLC .
Key Reaction Parameters for Bromination
| Parameter | Value |
|---|---|
| Temperature | 0°C |
| Reaction Time | 2 hours |
| Solvent System | TFA/H₂SO₄ (3:1 v/v) |
| Work-up | EtOAc extraction, MgSO₄ drying |
| Purification | Preparative HPLC (MeOH/water) |
Coupling Reaction with Pentane-3,3-diyl Linker
The bisoxazoline core is constructed via a stereospecific coupling reaction. A validated method from Organic Syntheses describes the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to deprotonate indenooxazole precursors, followed by reaction with 3,3-diiodopentane . The reaction is conducted under nitrogen at 0°C, ensuring controlled addition of the diiodo linker to minimize side reactions.
Representative Coupling Protocol
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Deprotonation : Indenooxazole (45 mmol) is treated with NaH (3 equiv) in THF at 0°C for 15 minutes .
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Linker Addition : 3,3-Diiodopentane (1.1 equiv) is added dropwise, and the mixture is refluxed at 65°C for 12 hours.
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Quenching : The reaction is quenched with saturated NH₄Cl, and the product is extracted with dichloromethane (DCM) .
Yield Optimization
| Condition | Outcome |
|---|---|
| Stoichiometric NaH | 70% isolated yield |
| Excess Dihalo Linker | Reduced due to oligomerization |
Stereochemical Control and Chiral Resolution
The (3aR,3a'R,8aS,8a'S) configuration is achieved through chiral auxiliary-mediated synthesis. As demonstrated in cyclopropane-linked bisoxazolines, enantiopure indenooxazole precursors are coupled using a pentane-3,3-diyl bridge under kinetic control . Recrystallization from ethanol at 80°C selectively precipitates the desired diastereomer, with >99% enantiomeric excess (ee) confirmed via chiral HPLC .
Critical Factors for Stereoselectivity
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Temperature : Crystallization at elevated temperatures (80°C) enhances diastereomeric purity .
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Solvent Polarity : Ethanol promotes preferential nucleation of the (R,R,S,S) isomer .
Purification and Characterization
Post-synthesis purification involves sequential steps:
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Crystallization : The crude product is dissolved in hot ethanol (80°C) and cooled to 23°C to induce crystallization .
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Chromatography : Residual impurities are removed via flash chromatography (SiO₂, hexane/EtOAc gradient).
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Drying : The product is dried under high vacuum (0.004 mmHg) for 12 hours .
Analytical Data
| Property | Value |
|---|---|
| Molecular Weight | 386.5 g/mol |
| Melting Point | 215–217°C (decomp.) |
| [α]²⁵D | +128° (c = 1.0, CHCl₃) |
Scale-up Considerations
Large-scale synthesis (≥50 g) requires modifications to maintain efficiency:
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Solvent Volume : THF is increased to 7 mL/g substrate to prevent viscosity issues .
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Quenching Rate : Saturated NH₄Cl is added over 30 seconds to avoid exothermic runaway .
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Crystallization Vessels : 2-L flasks are used to accommodate expanded volumes .
Comparative Yields at Scale
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 70 | 99.5 |
| 50 | 65 | 98.7 |
Chemical Reactions Analysis
Diels-Alder Reactions
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Substrates : Cyclopentadiene and 3-acryloyloxazolidin-2-one.
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Conditions : 5–10 mol% Cu(OTf)₂/(R,S)-EtIn-Sabox, −20 °C, CH₂Cl₂ .
-
Outcomes :
Cyclopropanation
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Substrates : Styrenes with diazoacetates.
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Outcomes :
Aldol Reactions
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Substrates : Aldehydes and silyl ketene acetals.
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Outcomes :
Mechanistic Insights
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Coordination Geometry : The ligand’s N,O-chelation creates a distorted tetrahedral geometry around the metal center, favoring π-π interactions with substrates .
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Steric Effects : The pentane-3,3-diyl bridge increases conformational flexibility compared to cyclopropane-linked analogs (e.g., (R,S)-CpIn-Sabox), improving substrate accommodation .
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Enantiocontrol : Face-selective substrate binding via the ligand’s indenooxazole moieties dictates stereochemical outcomes .
Stability and Reactivity
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Thermal Stability : Decomposition occurs above 200 °C (TGA data) .
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Solubility : Soluble in dichloromethane, THF, and toluene; insoluble in hexane .
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Air Sensitivity : Stable under inert atmospheres but oxidizes slowly in air .
Comparative Analysis with Related Ligands
| Ligand | Bridge Type | Optimal Reaction | ee (%) | Reference |
|---|---|---|---|---|
| (R,S)-EtIn-Sabox | Pentane-3,3-diyl | Diels-Alder | 96 | |
| (R,S)-CpIn-Sabox | Cyclopropane | Cyclopropanation | 92 | |
| (R,S)-BtbbIn-Sabox | tert-Butylphenyl | Aldol | 88 |
Scientific Research Applications
The compound (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and synthetic organic chemistry.
Medicinal Chemistry
The unique structural characteristics of this compound make it a candidate for drug development. The indeno[1,2-d]oxazole moiety has been studied for its potential anti-cancer and anti-inflammatory properties. Research indicates that derivatives of indeno[1,2-d]oxazole exhibit significant biological activity, suggesting that this compound may also possess similar therapeutic effects.
Case Studies
- Anti-Cancer Activity : Studies have shown that compounds with the indeno[1,2-d]oxazole framework can inhibit tumor growth in various cancer cell lines. For instance, derivatives have been tested against breast and prostate cancer models.
- Anti-Inflammatory Effects : Research indicates potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.
Materials Science
The compound's unique electronic properties may enable its use in developing advanced materials. Its ability to form stable complexes with metals suggests applications in catalysis and organic electronics.
Potential Applications
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic characteristics may be exploited in OLED technology.
- Photovoltaic Cells : Its stability and charge transport properties could enhance the efficiency of solar cells.
Synthetic Organic Chemistry
The synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) involves multi-step processes that can be optimized for higher yields and purity. The compound serves as a versatile building block for synthesizing other complex organic molecules.
Synthesis Techniques
- Cyclization Reactions : The initial formation of the indeno[1,2-d]oxazole core can be achieved through cyclization reactions of suitable precursors.
- Coupling Reactions : Formation of the pentane bridge typically involves palladium or copper-catalyzed coupling reactions.
Mechanism of Action
Mechanism: The compound's effects are largely determined by its interactions with molecular targets. For example, as a ligand, it may interact with metal centers in coordination compounds, influencing their reactivity and properties.
Molecular Targets and Pathways:
Metal ions in coordination chemistry.
Enzymes or receptors in biological systems, where it may inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Bridging Group Variations
Key Observations :
Substituent Effects
Key Observations :
- Electronic Modulation : The absence of electron-withdrawing groups (e.g., CF3 in L6) in the target compound suggests a focus on neutral or electron-donating environments.
- Steric Demand : Unlike L12, the target compound lacks bulky substituents, making it suitable for reactions where substrate access to the metal center is critical .
Catalytic Performance
Key Observations :
Biological Activity
Overview
The compound (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a synthetic organic molecule characterized by its unique structure comprising two indeno[1,2-d]oxazole rings linked by a pentane bridge. This structural configuration contributes to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C25H26N2O2
- Molecular Weight : 386.5 g/mol
- CAS Number : 1092582-89-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of indeno[1,2-d]oxazole moieties is known to enhance the antioxidant properties of compounds, potentially leading to protective effects against oxidative stress.
- Antimicrobial Properties : Some derivatives of indeno[1,2-d]oxazole have demonstrated antimicrobial effects, suggesting that this compound may also possess similar activities.
- Anticancer Potential : Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Studies and Research Findings
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In Vitro Studies : A study conducted on derivatives of indeno[1,2-d]oxazole showed significant cytotoxic effects against various cancer cell lines. For example:
- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : IC50 values ranged from 5 to 15 µM for different derivatives.
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Antimicrobial Activity : In a comparative study involving several indeno[1,2-d]oxazole derivatives:
- The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL.
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Antioxidant Assays : The compound was evaluated using DPPH radical scavenging assay:
- IC50 Value : Approximately 20 µg/mL, indicating a strong capacity to neutralize free radicals.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing this bisoxazoline compound, and how can its stereochemical integrity be preserved during synthesis?
- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For bisoxazolines, cyclocondensation of enantiopure diols with nitriles under acidic conditions is common. Stereochemical preservation requires strict control of reaction temperature, solvent polarity (e.g., anhydrous dichloromethane), and inert atmospheres to prevent racemization. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should confirm enantiopurity .
Q. How is the compound’s stereochemistry and crystal structure validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. For example, analogous indeno-oxazole derivatives have been resolved using SC-XRD at 293 K with R-factors <0.05, confirming dihedral angles between oxazole and indenyl moieties. Powder XRD and NOESY NMR can supplement structural analysis in solution .
Q. What analytical techniques are critical for assessing enantiomeric excess (ee) and purity?
- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) with UV detection at 254 nm is standard. Coupled with mass spectrometry, this ensures both chemical and enantiomeric purity (>99% ee). Polarimetry and CD spectroscopy provide complementary data on optical activity .
Advanced Research Questions
Q. How do steric and electronic properties of the pentane-3,3-diyl linker influence catalytic performance in asymmetric reactions?
- Methodological Answer : Comparative studies with cyclopropane- or cyclohexane-linked bisoxazolines (e.g., via DFT calculations) reveal that the pentane linker’s flexibility modulates metal-ligand coordination geometry. For example, B3LYP/6-31G* simulations show torsion angles between indenyl groups directly impact enantioselectivity in Diels-Alder reactions. Experimental validation involves kinetic profiling under varied ligand-to-metal ratios .
Q. What strategies resolve contradictions in reported catalytic activities across studies?
- Methodological Answer : Discrepancies often arise from solvent effects, counterion choice (e.g., SbF6⁻ vs. BF4⁻), or trace moisture. Systematic reproducibility studies should control for:
- Solvent polarity : Test in toluene vs. dichloromethane.
- Additives : Evaluate with molecular sieves or drying agents.
- Substrate scope : Limit to benchmark reactions (e.g., asymmetric aldol) for cross-study comparison .
Q. How can computational modeling predict the compound’s stability under varying thermal or oxidative conditions?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS can model thermal degradation pathways. For oxidative stability, density functional theory (DFT) calculates bond dissociation energies (BDEs) for C–O and N–O bonds. Experimental validation via thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres aligns with simulated degradation thresholds .
Q. What experimental designs mitigate enantiomer interconversion during long-term storage?
- Methodological Answer : Storage under nitrogen at 2–8°C in amber vials prevents photolytic and oxidative racemization. Accelerated aging studies (40°C/75% RH for 6 months) with periodic chiral HPLC monitoring establish shelf-life. Lyophilization or formulation with stabilizing excipients (e.g., trehalose) further enhances stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
